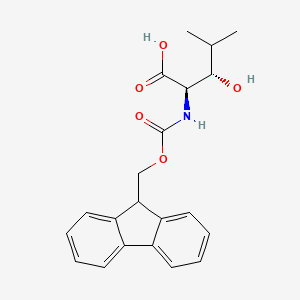

Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Descripción

Propiedades

IUPAC Name |

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-12(2)19(23)18(20(24)25)22-21(26)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-19,23H,11H2,1-2H3,(H,22,26)(H,24,25)/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRGLIQVUMAZJU-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217833-77-6 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217833-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Navigating the Synthesis of Peptides with Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of a Unique Building Block

In the landscape of peptide-based drug discovery and development, the incorporation of non-proteinogenic amino acids is a key strategy to modulate pharmacological properties. Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a stereoisomer of β-hydroxyleucine, presents a unique structural motif that can impart significant advantages to a peptide's conformational stability, proteolytic resistance, and receptor-binding affinity. The presence of a β-hydroxyl group and the specific (2R,3S) stereochemistry introduces conformational constraints that can pre-organize the peptide backbone into desired secondary structures, such as β-turns or sheets. This guide provides a comprehensive technical overview of this valuable building block, from its fundamental properties to its application in Solid-Phase Peptide Synthesis (SPPS).

It is important to note that there is some ambiguity in the publicly available information regarding the Chemical Abstracts Service (CAS) number for this specific stereoisomer. While some commercial suppliers associate CAS number 940301-35-9 with the (2S,3R) isomer, PubChem lists the CAS number for the unprotected (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid as 87421-23-6.[1] Researchers are advised to verify the identity of the compound through analytical characterization.

Physicochemical Properties and Characterization

Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a white to off-white solid at room temperature. Its structure, featuring the bulky fluorenylmethoxycarbonyl (Fmoc) protecting group, renders it soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).

Table 1: Physicochemical Properties of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

| Property | Value | Source |

| Molecular Formula | C21H23NO5 | |

| Molecular Weight | 369.41 g/mol | |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in DMF, DCM | General knowledge |

| Storage | 2-8°C, desiccated |

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the amino acid derivative.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the Fmoc group (aromatic protons between 7.3 and 7.8 ppm), the methine proton of the fluorenyl group, the protons of the amino acid backbone, and the methyl groups of the isobutyl side chain. The coupling constants between the α- and β-protons can provide information about the relative stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the amino acid.

2. Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be approximately 370.16 g/mol .

3. High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a critical tool for assessing the purity of the Fmoc-amino acid. A C18 column with a gradient of acetonitrile in water, typically with 0.1% trifluoroacetic acid (TFA), is commonly used. The chromatogram should show a single major peak corresponding to the desired product.

Synthesis and Purification of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid

The synthesis of this specialized amino acid derivative typically involves two key stages: the stereoselective synthesis of the unprotected amino acid followed by the introduction of the Fmoc protecting group.

Part 1: Synthesis of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

The synthesis of the unprotected amino acid with the desired (2R,3S) stereochemistry is a multi-step process that often employs chiral auxiliaries or asymmetric catalysis to control the stereocenters. A general, plausible synthetic approach is outlined below. Due to the limited specific literature for this exact molecule, this protocol is based on established methods for similar β-hydroxy α-amino acids and should be optimized.

Diagram 1: Plausible Synthetic Workflow for (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Caption: A generalized synthetic pathway for (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid.

Part 2: Fmoc Protection

The introduction of the Fmoc group onto the free amine of the synthesized amino acid is a standard procedure.

Diagram 2: Experimental Workflow for Fmoc Protection

Caption: Step-by-step workflow for the Fmoc protection of the amino acid.

Detailed Protocol for Fmoc Protection:

-

Dissolve (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (1 equivalent) in a 10% aqueous sodium bicarbonate solution.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) (1.05 equivalents) in dioxane or acetone.

-

Add the Fmoc-OSu solution dropwise to the amino acid solution while maintaining the temperature at 0°C and stirring vigorously.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours or until the reaction is complete as monitored by TLC.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography or recrystallization.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is as a building block in Fmoc-based SPPS. Its incorporation requires careful consideration of coupling and deprotection steps due to potential steric hindrance from the isobutyl side chain and the β-hydroxyl group.

Diagram 3: The Fmoc-SPPS Cycle

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Coupling Protocol

Due to the steric hindrance of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a robust coupling strategy is necessary to ensure high coupling efficiency and prevent the formation of deletion sequences.

Recommended Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/DIPEA (N,N-Diisopropylethylamine): This is a highly efficient and commonly used coupling cocktail.

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole)/DIPEA: Another effective combination for hindered amino acids.

Detailed Coupling Protocol:

-

Pre-activation: In a separate vial, dissolve Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (3-5 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the pre-activated amino acid solution to the deprotected resin.

-

Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 30-40°C).

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

Deprotection Protocol

The β-elimination mechanism for Fmoc group removal is generally efficient. However, for sterically hindered residues, extended deprotection times or stronger deprotection reagents may be necessary.

Standard Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

For Difficult Deprotections:

-

A solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF can be used for more rapid and complete Fmoc removal.

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Standard Cleavage Cocktail (for peptides without sensitive residues like Cys, Met, Trp):

-

95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.

Cleavage Protocol:

-

Wash the resin thoroughly with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

Purification and Analysis of the Final Peptide

The crude peptide is typically purified by preparative RP-HPLC.[2][3][4] The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Table 2: Typical HPLC Conditions for Peptide Analysis and Purification

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18, 2-5 µm particle size, 4.6 mm ID | C18, 5-10 µm particle size, >10 mm ID |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of Mobile Phase B | Optimized shallow gradient of Mobile Phase B |

| Flow Rate | ~1 mL/min | Dependent on column diameter |

| Detection | UV at 214 and 280 nm | UV at 220 nm |

Conclusion and Future Perspectives

Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a valuable tool for peptide chemists seeking to introduce conformational constraints and enhance the druglike properties of synthetic peptides. While its incorporation requires careful optimization of coupling and deprotection conditions, the potential benefits in terms of improved biological activity and stability are significant.[5][6][7] Further research into the precise conformational effects of this amino acid in different peptide contexts will undoubtedly expand its application in the development of novel peptide therapeutics. The synthesis and application of peptides containing such unique building blocks will continue to be a driving force in medicinal chemistry and drug discovery.

References

-

SINO High Goal Chemical Technology Co., Ltd. FMoc-(2S,3R)-2-aMino-3-hydroxy-4-Methylpentanoic acid CAS NO.940301-35-9. [Link]

-

ACE. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

-

AAPPTec. Peptide Purification. [Link]

-

MySkinRecipes. (2R, 3S)-2-Amino-3-hydroxy-4, 4-dimethylpentanoic acid. [Link]

-

precisionFDA. FMOC-(2R,3S)-2-AMINO-3-HYDROXY-4-METHYLPENTANOIC ACID. [Link]

-

PubChem. (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. [Link]

-

The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]

-

Fields, G. B. HPLC Analysis and Purification of Peptides. [Link]

-

Admassu, H., et al. Biological activity and health benefits of food-derived bioactive peptides. [Link]

-

ResearchGate. SPPS: peptide failure to elongate?. [Link]

-

National Institutes of Health. Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. [Link]

-

ResearchGate. a HPLC separation of β-Ala peptide standards prepared by aqueous.... [Link]

-

ProTide. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

-

MDPI. Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. [Link]

-

National Institutes of Health. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]

-

MDPI. Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. [Link]

-

MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

-

ResearchGate. Synthesis of (2S,3S)-Fmoc-3-MeGln-OH (5). [Link]

-

National Institutes of Health. Advances in Fmoc solid-phase peptide synthesis. [Link]

-

University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

Sources

(2R,3S)-(-)-2-Amino-3-hydroxy-4-methylpentanoic acid properties

An In-depth Technical Guide to (2R,3S)-(-)-2-Amino-3-hydroxy-4-methylpentanoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2R,3S)-(-)-2-Amino-3-hydroxy-4-methylpentanoic acid, a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's core properties, stereocontrolled synthesis, analytical characterization, and strategic applications, grounding all information in established scientific principles and methodologies.

Introduction: The Significance of a Chiral Building Block

(2R,3S)-(-)-2-Amino-3-hydroxy-4-methylpentanoic acid, also known as (3S)-3-hydroxy-D-leucine, is a valuable chiral building block. Its structural uniqueness, featuring two adjacent stereocenters and a hydroxyl group, makes it a critical component in the synthesis of complex, stereospecific molecules. Unlike proteinogenic amino acids, its non-natural structure can impart desirable properties to peptide-based drug candidates, such as increased resistance to enzymatic degradation and improved pharmacokinetic profiles. Its most notable application lies in the construction of peptidomimetics, particularly as a key fragment in the synthesis of potent protease inhibitors targeting viruses like Hepatitis C and HIV.[1] The precise (2R,3S) configuration is often crucial for achieving high binding affinity and selectivity to the biological target's active site.

Physicochemical and Structural Properties

A thorough understanding of the molecule's fundamental properties is the starting point for any research or development endeavor. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

Identity and Structure

The stereochemistry at the alpha-carbon (C2) is 'R', and at the beta-carbon (C3) is 'S'. This specific arrangement defines its three-dimensional shape, which is paramount for its biological interactions.

Caption: 2D representation of (2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid.

Core Data Summary

The following table summarizes the key quantitative and identifying properties of the compound.

| Property | Value | Source |

| IUPAC Name | (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | PubChem[2] |

| Synonyms | (2R,3S)-(-)-Hydroxyleucine, (3S)-3-hydroxy-D-leucine | PubChem[2] |

| CAS Number | 87421-23-6 | PubChem[2] |

| Molecular Formula | C₆H₁₃NO₃ | PubChem[2] |

| Molecular Weight | 147.17 g/mol | PubChem[2][3] |

| Canonical SMILES | CC(C)O)N">C@@HO | PubChem[2] |

| InChIKey | ZAYJDMWJYCTABM-UHNVWZDZSA-N | PubChem[2] |

| Storage | 2-8°C, sealed, dry, light-proof | MySkinRecipes[1] |

Synthesis and Manufacturing Considerations

The primary challenge in synthesizing this molecule is the precise control of its two stereocenters. A non-stereoselective synthesis would yield a mixture of four diastereomers, necessitating a difficult and often low-yielding purification process. Therefore, asymmetric synthesis is the preferred industrial and laboratory approach.

General Synthetic Strategy: Asymmetric Synthesis

A common and effective strategy involves the diastereoselective functionalization of a chiral precursor. The causality behind this choice is that by starting with a molecule that already has a defined stereocenter, or by using a chiral auxiliary, one can direct the formation of new stereocenters with a high degree of control.

Caption: A generalized workflow for the asymmetric synthesis of the target amino acid.

This self-validating approach ensures that the stereochemical outcome is dictated by the predictable stereodirecting influence of the auxiliary, which can be confirmed at intermediate stages using techniques like NMR spectroscopy.

Analytical Methodologies for Quality Control

Ensuring the chemical purity and, most importantly, the stereochemical integrity of (2R,3S)-(-)-2-Amino-3-hydroxy-4-methylpentanoic acid is critical for its use in drug development. A multi-pronged analytical approach is required.

Purity and Identity Confirmation

Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the molecular structure and assess chemical purity.

Chiral Purity: HPLC-Based Amino Acid Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying amino acids and assessing enantiomeric/diastereomeric purity. Since amino acids often lack a strong UV chromophore, pre-column derivatization is a mandatory step to enable sensitive detection.

Caption: Standard workflow for the analysis of amino acids by HPLC.

Exemplary Protocol: Automated OPA/FMOC Derivatization for HPLC

This protocol is adapted from standard methodologies for robust amino acid analysis.[4]

-

Reagent Preparation :

-

Borate Buffer : Prepare a 0.4 N borate buffer and adjust the pH to 10.2.

-

OPA Reagent : Dissolve o-phthalaldehyde (OPA) in buffer and add a thiol, such as 3-mercaptopropionic acid (3-MPA). The thiol is essential for forming a stable, fluorescent isoindole derivative with the primary amino group of our target molecule.

-

-

Automated Derivatization Sequence (performed by autosampler) :

-

The autosampler draws a specific volume of the sample.

-

It then draws the OPA reagent.

-

The sample and reagent are mixed in a loop for a defined period (typically ~1 minute) at room temperature. The reaction is rapid and complete.[4]

-

-

Injection and Separation :

-

The derivatized sample is injected onto a reverse-phase HPLC column (e.g., Agilent Zorbax Eclipse-AAA).

-

A gradient elution is performed using two mobile phases (e.g., an aqueous buffer and an organic solvent like acetonitrile/methanol).

-

-

Detection :

-

The eluting derivatives are monitored using a UV detector (at 338 nm) or a fluorescence detector for higher sensitivity.[4]

-

-

Validation : The system is validated by running a standard of the pure (2R,3S) isomer to establish its retention time. The presence of other stereoisomers would appear as distinct, separated peaks, allowing for their quantification and the determination of diastereomeric excess (d.e.).

Applications in Drug Development

The primary value of (2R,3S)-(-)-2-Amino-3-hydroxy-4-methylpentanoic acid lies in its role as a specialized building block in medicinal chemistry.

Peptidomimetics and Protease Inhibitors

Peptide-based drugs often suffer from poor metabolic stability. Incorporating non-natural amino acids like (3S)-3-hydroxy-D-leucine is a field-proven strategy to overcome this limitation. Its structure is particularly suited for designing transition-state analogs for protease inhibitors. The hydroxyl group can mimic the tetrahedral intermediate of peptide bond hydrolysis, leading to potent inhibition of the target enzyme. This has been successfully applied in the development of pharmaceuticals targeting viral proteases, such as those in Hepatitis C and HIV.[1]

Enhancing Pharmacological Properties

The introduction of this chiral hydroxy amino acid can improve several properties of a drug candidate:

-

Metabolic Stability : The non-natural structure is resistant to cleavage by endogenous proteases.

-

Potency & Selectivity : The defined stereochemistry and hydroxyl group can form specific hydrogen bonds within the target's active site, enhancing binding affinity and selectivity.[1]

-

Bioavailability : Modifications using such building blocks can improve the overall physicochemical properties of a peptide, potentially leading to better absorption and distribution.[1]

Safety and Handling

Proper handling of all chemical reagents is a cornerstone of laboratory safety and ensures the integrity of experimental results.

-

Personal Protective Equipment (PPE) : Always wear appropriate protective equipment, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6]

-

Handling : Use in a well-ventilated area, preferably within a chemical fume hood. Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][7]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated environment, away from incompatible substances. Recommended storage temperature is between 2-8°C.[1][5]

-

First Aid Measures :

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes.[5]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[5][8]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical aid.[5]

-

Conclusion

(2R,3S)-(-)-2-Amino-3-hydroxy-4-methylpentanoic acid is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined stereochemistry and unique functional groups provide a reliable and powerful component for constructing sophisticated drug candidates with enhanced pharmacological profiles. A comprehensive understanding of its properties, synthesis, and analysis, as detailed in this guide, is essential for leveraging its full potential in the advancement of modern therapeutics.

References

-

PubChem. (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-4-hydroxy-3-methylpentanoic acid. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. (2R,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid (HMDB0029449). [Link]

-

MySkinRecipes. (2R, 3S)-2-Amino-3-hydroxy-4, 4-dimethylpentanoic acid. [Link]

-

PubChem. Npc168081. National Center for Biotechnology Information. [Link]

-

Molbase. 2-AMINO-3-HYDROXY-4-METHYLPENTANOIC ACID | CAS 10148-71-7. [Link]

-

PubChem. (2R,3S)-3-formyl-2-hydroxy-4-methylpentanoic acid. National Center for Biotechnology Information. [Link]

-

Chemsrc. CAS#:87421-23-6 | (2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid. [Link]

-

ACS Publications, The Journal of Organic Chemistry. 3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. [Link]

-

Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

-

Carl ROTH. Safety Data Sheet: Amino acid. [Link]

Sources

- 1. (2R, 3S)-2-Amino-3-hydroxy-4, 4-dimethylpentanoic acid [myskinrecipes.com]

- 2. (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | C6H13NO3 | CID 2724869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Npc168081 | C6H13NO3 | CID 6994743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. CAS#:87421-23-6 | (2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid | Chemsrc [chemsrc.com]

- 6. carlroth.com [carlroth.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. (2S,3S)-2-AMINO-3-HYDROXY-4-METHYL-PENTANOIC ACID - Safety Data Sheet [chemicalbook.com]

Synthesis of Fmoc-protected hydroxy-leucine analog

An In-Depth Technical Guide to the Synthesis of Fmoc-Protected Hydroxy-Leucine Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

Hydroxy-leucine is a non-proteinogenic amino acid that, when incorporated into peptides, can significantly influence their conformation, stability, and biological activity. The hydroxyl group offers a site for further modification and can form key hydrogen bonds within a peptide structure or with a biological target. For use in modern Solid-Phase Peptide Synthesis (SPPS), the amino acid must be appropriately protected, most commonly with a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and an acid-labile protecting group on the side-chain hydroxyl. This guide provides a comprehensive overview of the synthetic strategies, experimental protocols, and purification techniques for preparing Fmoc-protected hydroxy-leucine analogs, intended for researchers and professionals in peptide chemistry and drug development.

Introduction: The Significance of Hydroxy-Leucine Analogs

The incorporation of non-canonical amino acids is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides. Hydroxylated amino acids, such as hydroxy-leucine, are of particular interest. The additional hydroxyl group can increase hydrophilicity, modulate proteolytic stability, and introduce a key functional handle for bioconjugation or for mimicking post-translational modifications.

There are several constitutional isomers of hydroxy-leucine (e.g., 3-hydroxy, 4-hydroxy, 5-hydroxy) and multiple stereoisomers for each. The (2S,4R)- and (2S,4S)-4-hydroxyleucine isomers are among the most studied. The precise stereochemistry is critical, as it dictates the conformational constraints imposed on the peptide backbone.[1][2] The synthesis of these analogs, therefore, requires robust stereocontrol.

For application in Fmoc-based SPPS, an orthogonal protection scheme is mandatory.[3][4][5] The α-amine is protected with the base-labile Fmoc group, while the side-chain hydroxyl group is typically protected with an acid-labile group, such as a tert-butyl (tBu) ether.[6][7] This strategy allows for the selective deprotection and coupling of amino acids to build a peptide chain without compromising the integrity of the side chain.

Strategic Overview of Synthesis

The synthesis of an Fmoc-protected hydroxy-leucine analog can be logically divided into two main phases: the construction of the core amino acid with the desired stereochemistry, and the implementation of an orthogonal protecting group strategy.

Core Synthesis: Establishing Stereochemistry

The primary challenge lies in the stereoselective synthesis of the hydroxy-leucine backbone. Two principal strategies are commonly employed:

-

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to transfer their stereochemistry to the final product. Common starting materials include (2S)-pyroglutamic acid to yield (2S,4S) isomers or (2S,4R)-4-hydroxyproline for (2S,4R) isomers.[1] This method is powerful as it leverages nature's stereochemical precision. A variation developed by Zhu and co-workers utilizes D-serine to diastereoselectively construct the (2S,3S)-3-hydroxyleucine skeleton.[8]

-

Enzymatic Hydroxylation: Biocatalytic methods offer a direct route through the hydroxylation of L-leucine. Specific hydroxylase enzymes, such as Fe(II)/α-ketoglutarate-dependent dioxygenases, can catalyze the reaction with high regioselectivity and stereoselectivity. While elegant, this approach may require specialized enzymes and fermentation capabilities.

Orthogonal Protection Scheme

A successful SPPS campaign relies on the careful selection of protecting groups that can be removed under distinct conditions.[4][9]

-

N-α-Fmoc Protection: The protection of the primary amine is a standard procedure, typically achieved by reacting the amino acid with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions.[10]

-

O-Side Chain Protection: The hydroxyl group must be masked to prevent unwanted acylation during peptide coupling steps. The tert-butyl (tBu) ether is an ideal choice for Fmoc-based SPPS because it is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final peptide cleavage from the resin.[7]

The overall synthetic workflow is visualized below.

The logical relationship between the protecting groups is crucial for successful peptide synthesis.

Detailed Experimental Protocol: Synthesis of Fmoc-(2S,4R)-O-tert-butyl-4-hydroxyleucine

This protocol provides a representative synthesis starting from commercially available Boc-(2S,4R)-4-hydroxyproline methyl ester, illustrating the principles of stereochemical manipulation and orthogonal protection. This route is adapted from methodologies described in the literature for modifying hydroxyproline derivatives.[11]

Step 1: Ring Opening and Reduction

-

Reaction Setup: Dissolve Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Reduction: Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~7. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding diol.

Step 2: Selective Protection and Oxidation

-

Primary Alcohol Protection: Dissolve the diol (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Cool to 0 °C and add trityl chloride (1.1 eq). Stir at room temperature for 16 hours.

-

Oxidation: After workup and purification, dissolve the trityl-protected alcohol in DCM. Add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 4 hours until the secondary alcohol is oxidized to a ketone.

-

Workup: Quench with a saturated solution of sodium thiosulfate. Extract with DCM, wash the combined organic layers with saturated sodium bicarbonate and brine, dry, and concentrate. Purify the resulting ketone by column chromatography.

Step 3: Side Chain Installation and Stereoselective Reduction

-

Wittig Reaction: To a suspension of isopropyltriphenylphosphonium iodide (2.0 eq) in THF at -78 °C, add n-butyllithium (1.9 eq) and stir for 1 hour. Add the ketone (1.0 eq) in THF and stir for 6 hours, allowing the reaction to slowly warm to room temperature. This installs the isobutyl side chain.

-

Stereoselective Reduction: After purification, the resulting alkene is reduced under catalytic hydrogenation (H₂, Pd/C) which typically proceeds stereoselectively based on steric hindrance from the existing chiral center.

-

Deprotection: The trityl group is removed using mild acidic conditions (e.g., 2% TFA in DCM) to yield the Boc-protected (2S,4R)-4-hydroxyleucine core structure.

Step 4: Hydroxyl Group Protection

-

Reaction Setup: Dissolve the Boc-protected hydroxy-leucine (1.0 eq) in DCM and cool to 0 °C.

-

tBu Protection: Add a catalytic amount of a strong acid (e.g., sulfuric acid) followed by the dropwise addition of isobutylene under pressure, or use tert-butyl 2,2,2-trichloroacetimidate with a Lewis acid catalyst like BF₃·OEt₂.

-

Workup: Quench the reaction with saturated sodium bicarbonate solution. Extract with DCM, dry the organic layer, and concentrate. Purify by column chromatography to obtain the Boc-protected, tBu-ether protected amino acid.

Step 5: N-α-Fmoc Installation

-

Boc Deprotection: Treat the product from Step 4 with a 4 M HCl solution in dioxane or 50% TFA in DCM for 1 hour to remove the Boc group. Co-evaporate with toluene to remove residual acid.

-

Fmoc Protection: Dissolve the resulting amine salt in a 10% sodium carbonate solution and 1,4-dioxane. Cool to 0 °C and add Fmoc-OSu (1.1 eq).

-

Reaction and Workup: Stir the mixture overnight at room temperature. Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Final Purification: Purify the final product, Fmoc-(2S,4R)-O-tert-butyl-4-hydroxyleucine, by recrystallization or column chromatography.

Purification and Characterization

The purity of Fmoc-amino acids is paramount for successful peptide synthesis, as impurities can lead to deletion sequences or truncated peptides.[12][13]

Purification Techniques

-

Recrystallization: This is a highly effective method for purifying the final crystalline Fmoc-amino acid derivative. Common solvent systems include ethyl acetate/hexane or toluene.[12]

-

Flash Column Chromatography: Essential for purifying intermediates, typically using silica gel with a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

-

High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are used to assess purity and isolate the final product.[14][15] A C18 reversed-phase column is standard, with a mobile phase gradient of acetonitrile and water, often with 0.1% TFA.

Characterization Data

The structure and purity of the final product and key intermediates must be confirmed by multiple analytical methods.

| Analysis Technique | Purpose | Expected Observations for Fmoc-(4R)-Hyp(tBu)-Leu-OH |

| ¹H NMR | Structural Elucidation | Signals corresponding to Fmoc group (~7.2-7.8 ppm), tBu group (~1.1-1.3 ppm, singlet), leucine side chain protons, and α-proton. |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for carbonyl carbon (~175 ppm), Fmoc carbons, tBu carbons, and aliphatic carbons of the amino acid. |

| Mass Spectrometry (ESI-MS) | Molecular Weight Verification | Detection of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated exact mass of the product (C₂₉H₃₇NO₅, MW: 479.61). |

| Analytical HPLC | Purity Assessment | A single major peak with purity ≥98% is typically required for SPPS applications.[13] |

| Optical Rotation | Stereochemical Integrity | A specific rotation value ([α]D) confirms the enantiomeric purity of the compound. |

Conclusion

The synthesis of Fmoc-protected hydroxy-leucine analogs is a challenging yet rewarding endeavor that provides valuable building blocks for advanced peptide design and drug discovery. A successful synthesis hinges on a robust strategy for controlling stereochemistry and a well-designed orthogonal protection scheme. By following established chemical principles and rigorous purification and characterization protocols, researchers can confidently produce high-purity analogs ready for incorporation into novel peptide therapeutics and research tools. The methodologies described herein provide a solid foundation for scientists to build upon in their pursuit of innovative peptide-based solutions.

References

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. Available from: [Link]

-

PubMed. Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. Available from: [Link]

-

PubMed. Structural Characterization of the Products of Hydroxyl-Radical Damage to Leucine and Their Detection on Proteins. Available from: [Link]

-

Organic Syntheses. An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. Available from: [Link]

-

IntechOpen. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available from: [Link]

-

Oxford Academic. Purification of large peptides using chemoselective tags. Available from: [Link]

-

Acadechem. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Available from: [Link]

-

Wikipedia. Protecting group. Available from: [Link]

-

Chemical Reviews. Amino Acid-Protecting Groups. Available from: [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

-

ResearchGate. Scheme 1. Synthetic protocol of Fmoc-His-OH derivatives and trimeric.... Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-Ile-OH: The Key to Efficient Peptide Synthesis & Drug Development. Available from: [Link]

-

Fengchen Group. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. Available from: [Link]

-

PubChem. Hydroxyleucine. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Synthesis of (2S,4S)- and (2S,4R)-5,5′-dihydroxy[5,5-2H2]leucine by two independent routes. Available from: [Link]

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

-

The Journal of Organic Chemistry. and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. Available from: [Link]

-

The Journal of Organic Chemistry. Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis. Available from: [Link]

-

Organic & Biomolecular Chemistry. Synthesis of (2S,4S)- and (2S,4R)-5-fluoroleucine and (2S,4S)-[5,5-2H2]-5-fluoroleucine. Available from: [Link]

Sources

- 1. Synthesis of (2S,4S)- and (2S,4R)-5,5′-dihydroxy[5,5-2H2]leucine by two independent routes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of (2S,4S)- and (2S,4R)-5-fluoroleucine and (2S,4S)-[5,5-2H2]-5-fluoroleucine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 5. nbinno.com [nbinno.com]

- 6. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 7. peptide.com [peptide.com]

- 8. Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ajpamc.com [ajpamc.com]

- 13. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 14. Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid: Structure, Stereochemistry, and Application in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a non-proteinogenic amino acid derivative, stands as a critical building block in the synthesis of complex and biologically active peptides. Its unique stereochemistry and the presence of a beta-hydroxyl group impart significant conformational constraints and functional properties to peptide structures. This guide provides a comprehensive overview of its structure, stereochemistry, and strategic application in solid-phase peptide synthesis (SPPS), with a particular focus on its role in the total synthesis of the potent antineoplastic agent, Dolastatin 15. We will delve into detailed experimental protocols, the rationale behind methodological choices, and the impact of this amino acid on the final peptide's bioactivity.

Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Discovery

The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high specificity and potency. The incorporation of non-proteinogenic amino acids, such as Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, is a key strategy to overcome the limitations of native peptides, including poor metabolic stability and limited conformational diversity. This particular amino acid, a derivative of isoleucine, possesses two chiral centers and a hydroxyl group, which collectively contribute to its utility in constructing peptides with enhanced pharmacological profiles.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to its application in modern solid-phase peptide synthesis (SPPS). The Fmoc group's lability to basic conditions, while being stable to acids, allows for an orthogonal protection strategy, enabling the selective deprotection of the N-terminus for peptide chain elongation without affecting acid-labile side-chain protecting groups.

Molecular Structure and Stereochemistry

Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is characterized by the following structural features:

The stereochemistry of this molecule is crucial to its function and is defined as (2R, 3S). This specific arrangement of substituents around the chiral centers dictates the three-dimensional orientation of the side chain, which in turn influences the conformational preferences of the resulting peptide. The (2R, 3S) configuration corresponds to the D-allo- stereoisomer of 3-hydroxyisoleucine.

Caption: Chemical structure of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid.

Synthesis of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid

The stereoselective synthesis of this complex amino acid is a critical aspect of its application. While various synthetic routes have been developed for similar beta-hydroxy-alpha-amino acids, a common strategy involves the stereocontrolled construction of the two chiral centers. One approach starts from readily available chiral precursors, such as Garner's aldehyde, to establish the stereocenters.[3] Another reported method for a similar amino acid, (2S,3R,4R)-dihydroxyisoleucine, commences with a proline-catalyzed Mannich reaction, showcasing a transition metal-free route to produce significant quantities of the protected amino acid suitable for peptide synthesis.[4]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is as a building block in SPPS. The general workflow for incorporating this amino acid into a growing peptide chain follows the standard Fmoc-based SPPS cycle.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Experimental Protocol: Coupling of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid

The presence of the secondary hydroxyl group on the side chain necessitates careful selection of coupling reagents to prevent O-acylation (esterification). Additionally, coupling to sterically hindered or N-methylated amino acids, which are often adjacent to this residue in complex peptides like Dolastatin 15, requires highly efficient activation.

Recommended Coupling Reagents:

| Coupling Reagent | Additive(s) | Key Advantages |

| HATU | DIPEA | Highly effective for sterically hindered couplings, including N-methylated amino acids.[5] |

| PyAOP/PyBOP | HOAt | Shown to be promising for coupling N-methylamino acids with N-methylamino acids.[6] |

| CIP | HOAt | Efficient for coupling N-methylamino acids on a solid support with minimal racemization.[7] |

Step-by-Step Coupling Protocol (using HATU):

-

Resin Preparation: Start with the resin-bound peptide chain after the N-terminal Fmoc group has been removed using a standard deprotection protocol (e.g., 20% piperidine in DMF).

-

Activation of the Amino Acid: In a separate vessel, dissolve Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution.

-

Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time may be extended.

-

Monitoring: Monitor the completion of the coupling reaction using a suitable test (e.g., Kaiser test for primary amines, bromophenol blue test for secondary amines).

-

Washing: After completion, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Case Study: Total Synthesis of Dolastatin 15

Dolastatin 15 is a potent antineoplastic depsipeptide originally isolated from the sea hare Dolabella auricularia.[8] It exhibits significant cytostatic activity by inhibiting tubulin polymerization.[8] The structure of Dolastatin 15 includes the unique (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid residue, along with several N-methylated amino acids, making its total synthesis a significant challenge.

The synthesis of Dolastatin 15 often employs a convergent strategy, where peptide fragments are synthesized on a solid support and then coupled in solution.[7] The incorporation of the Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid residue requires the robust coupling methods described above to overcome the steric hindrance of the adjacent N-methylated residues. The presence of this hydroxylated amino acid is believed to be crucial for the biological activity of Dolastatin 15, likely by influencing its conformation and interaction with its biological target.

Conformational Impact of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid

The incorporation of β-hydroxy and β-amino acids into peptides is known to induce specific secondary structures, such as β-turns and extended conformations.[9] The (2R,3S) stereochemistry of the title amino acid, combined with the bulky isopropyl group, significantly restricts the conformational freedom of the peptide backbone in its vicinity. This can lead to the formation of stable, well-defined three-dimensional structures that are essential for high-affinity binding to biological targets.

In the context of Dolastatin 15, the conformational constraints imposed by this residue, along with the N-methylated amino acids, contribute to its overall shape, which is critical for its interaction with tubulin.[1]

Characterization and Quality Control

Ensuring the purity and correct stereochemistry of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is paramount for its successful application in peptide synthesis. The following analytical techniques are typically employed for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and can help differentiate between diastereomers by analyzing chemical shifts and coupling constants.[10][11]

-

Mass Spectrometry (MS): Provides accurate molecular weight determination.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

-

Chiral Chromatography: Can be employed to verify the enantiomeric and diastereomeric purity.

Conclusion

Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a valuable and specialized building block for the synthesis of complex, biologically active peptides. Its unique structural and stereochemical features provide a means to introduce conformational constraints and enhance the pharmacological properties of synthetic peptides. The successful incorporation of this amino acid, as exemplified by the total synthesis of Dolastatin 15, relies on the use of advanced and highly efficient coupling reagents to overcome steric challenges. As the demand for more sophisticated peptide therapeutics grows, the importance of such non-proteinogenic amino acids in drug discovery and development will undoubtedly continue to increase.

References

- Biron, E.; Chatterjee, J.; Ovadia, O.; Langenegger, D.; Brueggen, J.; Hoyer, D.; Schmid, H.A.; Jelinek, R.; Gilon, C.; Kessler, A.H. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation.

- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 42(10), 1588-1599.

- Doedens, L., Opperer, F., Cai, M., Beck, J. G., Dedek, M., Palmer, E., ... & Kessler, H. (2010). Multiple N-methylation of peptides: a new tool for the design of potent and selective αvβ3 integrin antagonists. Journal of the American Chemical Society, 132(23), 8115-8128.

- Bose, P. P., Chatterjee, U., Hubatsch, I., Artursson, P., Govender, T., Kruger, H. G., ... & Langel, Ü. (2012). N-methylation of peptides to facilitate cell penetration. Molecular pharmaceutics, 9(4), 935-946.

- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153-166.

- Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(2), 204-205.

- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Shioiri, T., & Hamada, Y. (2006). Convergent Synthesis of Dolastatin 15 by Solid Phase Coupling of an N-Methylamino Acid. The Journal of Organic Chemistry, 71(1), 187-194.

-

PrecisionFDA. (n.d.). FMOC-(2R,3S)-2-AMINO-3-HYDROXY-4-METHYLPENTANOIC ACID. Retrieved January 16, 2026, from [Link]

- Bai, R., Pettit, G. R., & Hamel, E. (1992). Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules. Biochemical pharmacology, 43(12), 2637-2645.

- Fantucci, P., Mattioli, E., Marino, T., & Russo, N. (1994). The Conformational Properties of (-)-Dolastatin 10, a Powerful Antineoplastic Agent. In Modelling of Molecular Structures and Properties (pp. 205-209). Springer, Dordrecht.

- Schmitt, J., Bernd, M., Kutscher, B., & Kessler, H. (1998). Synthesis of Dolastatin 15 mimetic peptoids. Bioorganic & medicinal chemistry letters, 8(4), 385-388.

-

ChemBK. (2024, April 9). (2S,3R)-(+)-2-Amino-3-hydroxy-4-methyl-pentanoicacid(e.e.). Retrieved January 16, 2026, from [Link]

- Crich, D., & Sharma, I. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & biomolecular chemistry, 15(44), 9372-9378.

- Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). β-Peptide Foldamers: Robust Helical Secondary Structure in a New Class of Unnatural Protein Mimics. Journal of the American Chemical Society, 118(51), 13071-13072.

- Yasuno, Y., Yamaguchi, S., Karita, Y., Sakai, K., Okamura, H., Nakayama, A., & Shinada, T. (2019). Stereoselective synthesis of (2S,3R)-and (2S,3S)-2-amino-3-(3, 4-dihydroxyphenyl)-3-hydroxypropanoic acid. Tetrahedron, 75(33), 4485-4492.

- Wang, X., & Danishefsky, S. J. (2021). Synthesis of (2S, 3R, 4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis. The Journal of Organic Chemistry, 86(17), 11985-11992.

- Klein, B. A. (2020). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids.

- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 16, 2026, from [Link]

Sources

- 1. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. peptide.com [peptide.com]

- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | C6H13NO3 | CID 2724869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid: Sourcing and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Peptide Therapeutics

In the realm of peptide and protein therapeutics, the precise three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is paramount to its biological activity and metabolic stability. While the proteinogenic amino acids are predominantly of the L-configuration, the incorporation of non-natural D-amino acids, such as (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, offers a powerful strategy to modulate the pharmacological properties of synthetic peptides. The introduction of these D-isomers can confer resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life and enhancing the therapeutic potential of peptide-based drugs.[1]

This guide provides a comprehensive overview of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a D-amino acid derivative crucial for advanced peptide synthesis. We will delve into its sourcing from reputable suppliers, comparative pricing, and provide a detailed technical protocol for its application in solid-phase peptide synthesis (SPPS).

Part 1: Sourcing and Procurement of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid

The procurement of high-purity chiral amino acids is a critical first step in the synthesis of well-defined peptides. The title compound, more commonly known in catalogues as Fmoc-D-allo-isoleucine , is the N-α-9-fluorenylmethyloxycarbonyl (Fmoc) protected form of the D-isomer of allo-isoleucine. It is essential to verify the CAS number and stereochemistry when purchasing to ensure the correct isomer is obtained.

Supplier and Pricing Comparison

The following table summarizes publicly available information for Fmoc-D-allo-isoleucine from various chemical suppliers. Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date pricing and availability.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |

| Chem-Impex | Fmoc-D-allo-isoleucine | 118904-37-3 | ≥ 98.5% (HPLC) | Custom | Inquire |

| Thermo Scientific Chemicals | N-Fmoc-D-allo-isoleucine, 98% | 118904-37-3 | 98% | 1 g | Inquire |

| Aapptec Peptides | Fmoc-D-allo-Ile-OH | 118904-37-3 | Inquire | 1g, 5g, Bulk | Inquire |

| MedChemExpress | Fmoc-D-Allo-Ile-OH | 118904-37-3 | Inquire | Custom | Inquire |

| Sigma-Aldrich | fmoc-allo-ile-oh | MFCD01631976 | Inquire | 25 MG | $114.00 |

Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-D-allo-isoleucine is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc protecting group on the α-amino group is stable to the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[2][]

The incorporation of a D-amino acid like D-allo-isoleucine can introduce specific conformational constraints into a peptide, which can be advantageous for mimicking or disrupting protein-protein interactions. Furthermore, the resistance to proteolysis is a key benefit for the development of peptide drugs with improved pharmacokinetic profiles.[1]

Experimental Protocol: Incorporation of Fmoc-D-allo-isoleucine into a Peptide Sequence

This protocol outlines the manual synthesis of a peptide containing a D-allo-isoleucine residue using standard Fmoc-SPPS chemistry.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

-

Fmoc-D-allo-isoleucine

-

Other required Fmoc-L-amino acids

-

Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Activation Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Solid-phase peptide synthesis vessel

-

Shaker or bubbler for mixing

Workflow Diagram:

Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology:

-

Resin Swelling: Place the desired amount of resin in the synthesis vessel. Add DMF to swell the resin for at least 30 minutes. Drain the DMF.

-

Initial Fmoc Deprotection: Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes. Drain the solution. Repeat this step with a fresh portion of the deprotection solution for 15 minutes. This ensures complete removal of the Fmoc group from the resin's linker.

-

Washing: Wash the resin thoroughly to remove residual piperidine. A typical washing sequence is:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-D-allo-isoleucine (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution.

-

Immediately add the activated amino acid solution to the resin.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

-

Washing: After the coupling reaction, drain the solution and wash the resin as described in step 3.

-

Chain Elongation: Repeat steps 2 through 5 for each subsequent amino acid to be added to the peptide sequence. A small sample of the resin can be taken after each coupling step to monitor the reaction completion using a colorimetric test (e.g., Kaiser test).

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.

-

Purification: Dry the crude peptide pellet and dissolve it in a suitable solvent (e.g., water/acetonitrile mixture). Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Part 3: Conclusion and Future Outlook

Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, or Fmoc-D-allo-isoleucine, is a valuable reagent for the synthesis of peptide-based therapeutics with enhanced stability and unique conformational properties. The strategic incorporation of this and other D-amino acids is a cornerstone of modern medicinal chemistry, enabling the development of next-generation peptide drugs. A thorough understanding of its sourcing, handling, and application in SPPS is essential for researchers in this field. As the demand for more potent and stable peptide therapeutics grows, the importance of non-natural amino acids like Fmoc-D-allo-isoleucine will undoubtedly continue to increase.

References

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available from: [Link]

-

Coin, I., et al. (2007). Fmoc Solid-Phase Peptide Synthesis. Nature Protocols, 2(12), 3247-3256. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of D-Amino Acids in Modern Peptide Chemistry: Focus on Fmoc-D-Isoleucine. Available from: [Link]

-

Chem-Impex International. Fmoc-D-allo-isoleucine. Available from: [Link]

-

Aapptec. Fmoc-D-allo-Ile-OH. Available from: [Link]

-

Chem-Impex International. Fmoc-L-isoleucine. Available from: [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

-

Chem-Impex International. Fmoc-D-isoleucine. Available from: [Link]

Sources

A Technical Guide to the Strategic Incorporation of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid in Protease Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The rational design of potent and selective protease inhibitors is a cornerstone of modern drug discovery, targeting a spectrum of diseases from viral infections to cancer. Within the peptidomimetic class of inhibitors, the incorporation of non-proteinogenic amino acids offers a powerful strategy to enhance binding affinity, specificity, and pharmacokinetic properties. This in-depth technical guide focuses on the strategic application of a unique chiral building block, Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, in the design and synthesis of next-generation protease inhibitors. We will explore the critical role of its distinct stereochemistry in mimicking the transition state of peptide bond hydrolysis, detail the synthetic methodologies for its seamless integration into peptide scaffolds, and provide robust protocols for the biochemical evaluation of the resulting inhibitors. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this valuable synthetic tool in their therapeutic programs.

Introduction: The Rationale for Non-Proteinogenic Amino Acids in Protease Inhibitor Design

Proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, playing critical roles in a vast array of physiological and pathological processes.[1] Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention. The design of protease inhibitors has evolved from simple substrate analogs to sophisticated peptidomimetics that incorporate unnatural amino acids to overcome the limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.

Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a prime example of such a specialized building block. Its structure is characterized by:

-

An Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is central to modern solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for orthogonal protection strategies under mild conditions.[2][3]

-

A (2R,3S) stereochemistry , which is crucial for orienting the key functional groups within the protease active site to maximize binding interactions.

-

A hydroxyl group at the β-position, which can act as a transition-state analog, mimicking the tetrahedral intermediate of peptide bond hydrolysis and forming critical hydrogen bonds with the catalytic residues of the protease.

-

A methylpentanoic acid side chain , which can engage in hydrophobic interactions within the S1 or S3 pockets of the protease active site, contributing to both potency and selectivity.

The strategic incorporation of this amino acid can lead to inhibitors with significantly enhanced potency and improved pharmacological profiles.

The Significance of (2R,3S) Stereochemistry in Protease Recognition

The precise three-dimensional arrangement of atoms in a molecule is paramount for its biological activity. In the context of protease inhibitors, the stereochemistry at the α- and β-carbons of an amino acid dictates the spatial orientation of its side chain and backbone functionalities, which in turn governs its interactions with the enzyme's active site.

For hydroxy amino acid-based inhibitors, the stereochemistry of the hydroxyl group is particularly critical. Studies on inhibitors of HIV-1 protease containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid have demonstrated that the (3S,4S) isomer results in a significantly more potent inhibitor, with a K_i value of 63 nM, which is at least 47-fold more potent than inhibitors containing other isomers.[4] This highlights the stringent stereochemical requirements of the protease active site for optimal binding. The (2R,3S) configuration of the title compound is designed to present the hydroxyl and the side chain in a conformation that is complementary to the topographies of specific protease active sites, such as those found in viral proteases like HIV and HCV.[5]

The hydroxyl group, positioned by the (3S) stereocenter, can act as a potent hydrogen bond donor and acceptor, engaging with the catalytic dyad or triad of the protease (e.g., the aspartic acid residues in aspartyl proteases). This interaction is thought to mimic the tetrahedral transition state of the natural substrate, leading to tight binding and potent inhibition. The (2R) configuration of the α-carbon influences the backbone conformation of the inhibitor, further optimizing its fit within the active site.

Synthetic Incorporation of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid via Solid-Phase Peptide Synthesis (SPPS)

The method of choice for synthesizing peptide-based protease inhibitors is Fmoc-based solid-phase peptide synthesis (SPPS). This technique allows for the stepwise assembly of a peptide chain on a solid support, with the Fmoc group serving as a temporary protecting group for the α-amino group.[2][6][7]

General SPPS Workflow

The incorporation of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid follows the general principles of Fmoc SPPS. The workflow can be visualized as a cyclical process:

Figure 1: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for Incorporation

This protocol outlines the manual coupling of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid to a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Washing solvents: DMF, DCM, Methanol

-

Solid-phase synthesis vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in the reaction vessel.[8]

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.[9]

-

Drain the deprotection solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A ninhydrin test can be performed to confirm the presence of a free amine.

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (3-5 equivalents relative to the resin loading) and HBTU/HATU (3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA or collidine (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.[9]

-

Note: The hydroxyl group of this specific amino acid generally does not require protection during Fmoc-SPPS, as its reactivity is significantly lower than that of the α-amino group. However, for particularly sensitive sequences or prolonged coupling times, side reactions such as O-acylation are possible. If this becomes a concern, using a protected version (e.g., with a tert-butyl group) may be considered, which would then be removed during the final cleavage step.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times), DCM (3 times), and finally methanol (2 times).

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: Once the peptide synthesis is complete, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane, water, dithiothreitol) to prevent side reactions.[8]

-

Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biochemical Evaluation of Protease Inhibitors

Following synthesis and purification, the inhibitory potency of the newly synthesized peptide must be determined. Förster Resonance Energy Transfer (FRET) based assays are a widely used, sensitive, and continuous method for measuring protease activity and inhibition.[10][11][12]

Principle of the FRET-Based Protease Assay

A FRET-based assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule at its termini. When the substrate is intact, the quencher is in close proximity to the fluorophore, and the fluorescence is quenched. Upon cleavage of the peptide by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity.

Figure 2: The principle of a FRET-based protease assay.

Protocol for a FRET-Based HIV-1 Protease Inhibition Assay

This protocol provides a general framework for determining the IC₅₀ value of a putative inhibitor against HIV-1 protease.

Materials:

-

Recombinant, purified HIV-1 Protease

-

FRET peptide substrate for HIV-1 Protease (e.g., containing the p2/p7 cleavage site) labeled with a FRET pair (e.g., AcGFP1 and mCherry or EDANS and DABCYL).[9][11]

-

Assay Buffer: 100 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7.[10]

-

Synthesized inhibitor and a known control inhibitor (e.g., Pepstatin A or Ritonavir).

-

DMSO for dissolving compounds.

-

96-well or 384-well black microplates.

-

Fluorescence microplate reader.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of HIV-1 protease in the assay buffer.

-

Prepare a stock solution of the FRET substrate in DMSO and dilute to the working concentration (typically 1-10 µM) in the assay buffer.

-

Prepare a stock solution of the synthesized inhibitor and the control inhibitor in DMSO. Perform serial dilutions to create a range of concentrations for IC₅₀ determination.

-

-

Assay Setup:

-

In a black microplate, add the assay buffer.

-

Add the inhibitor solution at various concentrations to the test wells. Add only DMSO to the control wells (100% activity).

-

Add the HIV-1 protease solution to all wells except for the "no enzyme" control.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the FRET substrate solution to all wells.

-

Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.

-

Monitor the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., Ex/Em = 340nm/490nm for EDANS/DABCYL).[9]

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the protease activity by 50%.

-